![molecular formula C13H18N2O3S B4132410 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxypropyl)thiourea](/img/structure/B4132410.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxypropyl)thiourea
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxypropyl)thiourea, also known as BDBMT, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDBMT is a thiourea derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxypropyl)thiourea is not fully understood. However, it has been proposed that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxypropyl)thiourea exerts its biological activities through the modulation of various signaling pathways. For instance, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxypropyl)thiourea has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxypropyl)thiourea has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxypropyl)thiourea has been found to exhibit various biochemical and physiological effects. For instance, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxypropyl)thiourea has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxypropyl)thiourea has also been found to inhibit the replication of HIV-1 and HCV by targeting viral proteases. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxypropyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxypropyl)thiourea in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxypropyl)thiourea has also been found to exhibit good solubility in various solvents, which makes it easy to work with. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxypropyl)thiourea in lab experiments is its limited stability in aqueous solutions. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxypropyl)thiourea is also relatively expensive compared to other compounds.
Future Directions
There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxypropyl)thiourea. One of the areas of interest is the development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxypropyl)thiourea derivatives with improved biological activities and pharmacokinetic properties. Another area of interest is the investigation of the potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxypropyl)thiourea as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxypropyl)thiourea as a therapeutic agent for the treatment of viral infections such as COVID-19 is also an area of interest.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxypropyl)thiourea has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antiviral, and antifungal activities. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxypropyl)thiourea has also been shown to have neuroprotective and anti-inflammatory effects. These properties make N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxypropyl)thiourea a promising candidate for the development of novel therapeutic agents.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methoxypropyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-16-6-2-5-14-13(19)15-10-3-4-11-12(9-10)18-8-7-17-11/h3-4,9H,2,5-8H2,1H3,(H2,14,15,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJDGJBHZLWIES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NC1=CC2=C(C=C1)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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